molecular formula C10H16BrNS B15275334 [1-(5-Bromothiophen-2-yl)ethyl](butyl)amine

[1-(5-Bromothiophen-2-yl)ethyl](butyl)amine

Cat. No.: B15275334
M. Wt: 262.21 g/mol
InChI Key: RUJOVBANFACBNC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethylamine is a secondary amine featuring a 5-bromothiophene ring linked to an ethylamine backbone, with a butyl group attached to the nitrogen atom.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C10H16BrNS/c1-3-4-7-12-8(2)9-5-6-10(11)13-9/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

RUJOVBANFACBNC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 5-bromothiophene.

    Alkylation: The brominated thiophene undergoes alkylation with ethylamine under basic conditions to form 1-(5-bromothiophen-2-yl)ethylamine.

    Substitution with Butyl Group: The final step involves the substitution of the ethylamine with a butyl group, which can be achieved through a nucleophilic substitution reaction using butyl halides.

Industrial Production Methods

Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

    Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.

Biology and Medicine

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

    Electronics: Application in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl Chain Length

a. 1-(5-Bromothiophen-2-yl)ethylamine vs. n-(1-(5-Bromothiophen-2-yl)ethyl)pentan-1-amine
The primary distinction between these compounds lies in the alkyl chain length (butyl vs. pentyl). Increasing the chain length from C4 (butyl) to C5 (pentyl) enhances lipophilicity, as reflected in their calculated logP values (estimated via fragment-based methods):

Compound Molecular Formula Molecular Weight Estimated logP
1-(5-Bromothiophen-2-yl)ethylamine C₁₀H₁₆BrNS 260.21 g/mol ~2.8
n-(1-(5-Bromothiophen-2-yl)ethyl)pentan-1-amine C₁₁H₁₈BrNS 274.24 g/mol ~3.3

The longer pentyl chain in the latter compound may improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .

b. 1-(5-Bromothiophen-2-yl)ethylamine vs. 1-(5-Bromothiophen-2-yl)-N-(2-methoxyethyl)ethan-1-amine
Replacing the butyl group with a 2-methoxyethyl substituent introduces polarity via the ether oxygen. This modification significantly alters solubility:

Compound Molecular Formula Molecular Weight Key Substituent Solubility (Predicted)
1-(5-Bromothiophen-2-yl)ethylamine C₁₀H₁₆BrNS 260.21 g/mol Butyl (C4) Low in water
1-(5-Bromothiophen-2-yl)-N-(2-methoxyethyl)ethan-1-amine C₁₀H₁₅BrNO₃S 293.20 g/mol 2-Methoxyethyl Moderate in polar solvents

Heterocyclic Modifications: Thiophene vs. Furan

Comparison with [(5-bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine
Replacing the thiophene ring with a furan system alters electronic properties. Thiophene’s sulfur atom contributes to greater aromatic stability and electron-richness compared to furan’s oxygen atom. This difference impacts reactivity in cross-coupling reactions or interactions with biological targets:

Property Thiophene Derivative (1-(5-Bromothiophen-2-yl)ethylamine) Furan Derivative ([(5-bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine)
Aromatic Electron Density Higher (due to S atom) Lower (due to O atom)
Dipole Moment ~1.6 D ~1.3 D
Reactivity in Suzuki Coupling More reactive (S stabilizes transition metals) Less reactive

Such differences may influence applications in catalysis or as building blocks for pharmaceuticals .

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